
A2A receptor antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A2A receptor antagonist 3 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors that are widely distributed in the body. These receptors are involved in various physiological processes, including the regulation of neurotransmitter release, cardiovascular function, and immune response. A2A receptor antagonists have gained significant attention due to their potential therapeutic applications in treating neurodegenerative disorders, cancer, and inflammatory diseases .
準備方法
The synthesis of A2A receptor antagonist 3 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of heterocyclic chemotypes, such as xanthine derivatives, which are known for their high affinity and selectivity for A2A receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands .
化学反応の分析
A2A receptor antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide for bromination, dimethylformamide as a solvent, and various amines for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties .
科学的研究の応用
Neurological Disorders
Adenosine A2A receptor antagonists are being explored for their efficacy in treating several neurological conditions:
- Parkinson's Disease : A2A receptor antagonists can enhance the effects of dopamine agonists, providing symptomatic relief for motor dysfunctions. Clinical studies have shown that istradefylline, an A2A antagonist, improves motor performance and cognitive function in Parkinson's patients .
- Alzheimer’s Disease : Research indicates that A2A receptor antagonism may offer neuroprotective effects, potentially slowing disease progression by reducing neuroinflammation and protecting against neuronal death .
- Huntington’s Disease : Preclinical models suggest that these antagonists may mitigate symptoms associated with Huntington's disease by modulating glutamate release and preventing neuronal damage .
- Cognitive Impairment : Studies have demonstrated that A2A receptor antagonists can improve cognitive functions in animal models, indicating their potential for treating cognitive decline associated with aging or neurodegenerative diseases .
Cancer Immunotherapy
The role of A2A receptor antagonists in cancer therapy is emerging, particularly in enhancing immune responses:
- Immune Checkpoint Inhibition : A2A antagonists may serve as adjuncts to checkpoint inhibitors, improving the efficacy of immunotherapy by counteracting the immunosuppressive effects mediated by adenosine in the tumor microenvironment .
- Clinical Trials : Several compounds, such as ciforadenant and taminadenant, are currently undergoing clinical trials for their application in cancer treatment, showcasing promising results in enhancing anti-tumor immunity .
Parkinson’s Disease Management
In a clinical trial involving MPTP-treated common marmosets, istradefylline demonstrated enhanced anti-parkinsonian activity when administered with low doses of dopamine agonists. This synergistic effect highlights the potential for A2A receptor antagonists to improve treatment outcomes in Parkinson's disease .
Cognitive Function Improvement
Research conducted on the effects of adenosine A2A receptor antagonists on cognitive performance showed significant improvements in memory tasks among treated subjects compared to controls. This suggests a promising avenue for addressing cognitive deficits associated with neurodegenerative diseases .
Data Tables
Application Area | Specific Condition | Compound Used | Key Findings |
---|---|---|---|
Neurological Disorders | Parkinson's Disease | Istradefylline | Improved motor function and cognitive abilities |
Alzheimer's Disease | Various A2A Antagonists | Neuroprotective effects observed | |
Huntington's Disease | Various A2A Antagonists | Reduced neuronal damage in preclinical models | |
Cancer Immunotherapy | Various Cancers | Ciforadenant | Enhanced immune response alongside checkpoint inhibitors |
作用機序
The mechanism of action of A2A receptor antagonist 3 involves the blockade of the adenosine A2A receptor, which is a G protein-coupled receptor. By binding to the receptor, the antagonist prevents the activation of downstream signaling pathways that are normally triggered by the endogenous ligand adenosine. This results in the modulation of various physiological processes, such as neurotransmitter release, immune response, and cell proliferation . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) production and the modulation of protein kinase A (PKA) activity .
類似化合物との比較
A2A receptor antagonist 3 can be compared with other similar compounds, such as SCH-58261 and ZM241385, which are also selective A2A receptor antagonists . These compounds share similar chemical structures and pharmacological properties but may differ in their affinity and selectivity for the A2A receptor. This compound is unique in its specific binding profile and its potential therapeutic applications in treating a broader range of diseases .
Similar Compounds
- SCH-58261
- ZM241385
- CSC (8-(3-chlorostyryl)caffeine)
- MSX-2 (3-(3-hydroxypropyl)-8-(m-methoxystyryl)-1-propargylxanthine)
- ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one)
生物活性
A2A receptor antagonist 3, chemically known as 3-(3-hydroxypropyl)-8-(m-methoxystyryl)-7-methyl-1, is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer immunotherapy. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Overview of A2A Receptors
The adenosine A2A receptor (A2AAR) is one of four subtypes of adenosine receptors that play crucial roles in various physiological processes, including modulation of neurotransmission, inflammation, and immune responses. The A2AAR is primarily coupled with G_s proteins, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) pathways. This receptor's signaling is implicated in several pathological conditions, making it a target for therapeutic intervention.
The structure of A2AAR allows for the binding of various ligands, including both agonists and antagonists. This compound exhibits a unique binding profile that enhances its selectivity and efficacy. The compound has been shown to inhibit CD3/CD28 stimulated IL-2 release with an IC50 value of 0.004 μM, indicating potent biological activity in modulating immune responses .
Table 1: Binding Affinity and Selectivity Profile
Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) |
---|---|---|---|---|
This compound | >1000 | 4.0 | >1000 | 50 |
Caffeine | 10.7 | 9.56 | 10.4 | 13.3 |
Theophylline | 6.77 | 6.7 | 9.07 | 22.3 |
Data from the table illustrates that this compound has a significantly lower Ki value for the A2A receptor compared to other adenosine receptors, demonstrating its selectivity .
Pharmacological Characterization
In studies involving radioligand binding assays, this compound has demonstrated high affinity for the A2AAR with a Ki value significantly lower than those for other receptor subtypes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Study: Neuroinflammation
Research has indicated that the blockade of A2A receptors can mitigate neuroinflammatory responses associated with neurodegenerative diseases such as Parkinson's disease. In a study involving animal models treated with this compound, there was a marked reduction in pro-inflammatory cytokines and an increase in neuroprotective factors . This suggests the compound's potential role in neuroprotection through modulation of inflammatory pathways.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and the A2AAR. The compound appears to stabilize the inactive conformation of the receptor, preventing its activation by endogenous agonists such as adenosine . This mechanism underlines its efficacy as an antagonist.
特性
分子式 |
C26H26N6O2 |
---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |
InChIキー |
ICIFFGNFPYKGTD-KRWDZBQOSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |
正規SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。